(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-hydroxyphenylthiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, or acetic acid, and the reaction is often carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug development for treating infections, inflammation, and cancer.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s biological activity is often attributed to its ability to inhibit enzyme activity, bind to receptors, or interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class of compounds with diverse biological activities.
Uniqueness
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both methoxy and hydroxy groups on the aromatic rings. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H15NO4S2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO4S2/c1-22-14-7-6-11(15(10-14)23-2)8-16-17(21)19(18(24)25-16)12-4-3-5-13(20)9-12/h3-10,20H,1-2H3/b16-8- |
InChI Key |
HYXZWLMMWIZLIP-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.